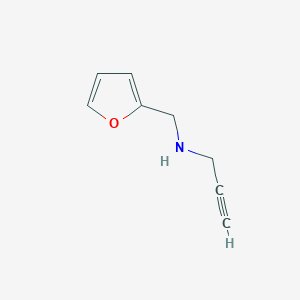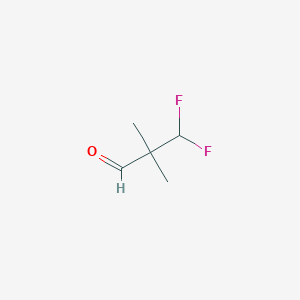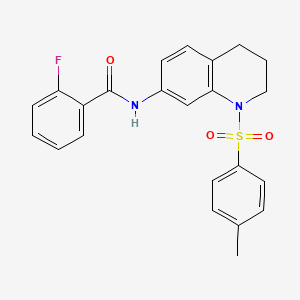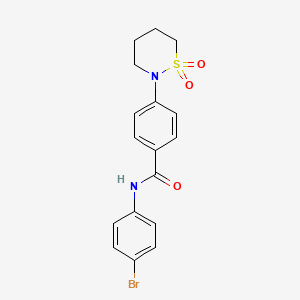
4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Molecular Structure
One significant application of 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile derivatives is in the synthesis of novel heterocyclic systems. For instance, Bondarenko et al. (2016) demonstrated the synthesis of 2H-pyrano[4",3",2":4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridin-2-ones. This synthesis involved consecutive intramolecular cyclization reactions, highlighting the role of this compound in creating complex molecular structures (Bondarenko et al., 2016).
Crystal Structure and Spectroscopic Analysis
In another study, Mo et al. (2007) focused on the crystal structure and spectroscopic analysis of related compounds. They prepared a compound with a structure similar to this compound and determined its crystal structure using X-ray diffraction. This research emphasizes the importance of understanding the structural properties of such compounds (Mo et al., 2007).
Synthesis of Pyridine and Fused Pyridine Derivatives
The compound is also used in the synthesis of pyridine derivatives. Al-Issa (2012) reported the synthesis of a series of pyridine carbonitriles, demonstrating the versatility of this compound in organic synthesis (Al-Issa, 2012).
Nonlinear Optical Analysis
Dhandapani et al. (2017) explored the nonlinear optical properties of a crystal derived from a related compound. They highlighted the potential applications of these materials in optical technologies, suggesting a wider application scope for derivatives of this compound (Dhandapani et al., 2017).
Synthesis of Biologically Active Compounds
Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives starting from a related compound. Their research focused on the structural analysis and cytotoxic activity of these derivatives, indicating potential applications in medicinal chemistry (Stolarczyk et al., 2018).
特性
IUPAC Name |
4-ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-3-7-6(2)5-11-9(12)8(7)4-10/h5H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPOVIWWDKFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=S)NC=C1C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)


![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)


